Carbon monoxide;cyclobutadiene;iron;hydrate

Description

Properties

CAS No. |

12078-17-0 |

|---|---|

Molecular Formula |

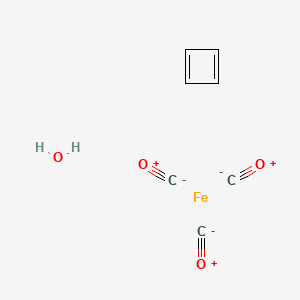

C7H6FeO4 |

Molecular Weight |

209.96 g/mol |

IUPAC Name |

carbon monoxide;cyclobutadiene;iron;hydrate |

InChI |

InChI=1S/C4H4.3CO.Fe.H2O/c1-2-4-3-1;3*1-2;;/h1-4H;;;;;1H2 |

InChI Key |

LPFAZIFEIXOVQM-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C1.O.[Fe] |

Origin of Product |

United States |

Preparation Methods

Classical Synthesis via Halogen Elimination from Dihalocyclobutenes

One of the earliest and most established methods to prepare cyclobutadieneiron tricarbonyl involves the reaction of vicinal dihalocyclobutenes with iron carbonyl precursors, such as diiron enneacarbonyl (Fe2(CO)9) or iron pentacarbonyl (Fe(CO)5).

- Procedure : The vicinal dihalocyclobutene (e.g., 3,4-dichlorocyclobutene) undergoes halogen elimination in the presence of Fe2(CO)9 or Fe(CO)5, producing the cyclobutadieneiron tricarbonyl complex.

- Yield and Challenges : The yields are often moderate due to side reactions; for example, Rosenblum et al. reported low yields and formation of byproducts such as α-pyrone iron tricarbonyl complexes. The products are photolabile, requiring careful handling to prevent decomposition.

Reaction of Metal Carbonyl Anions with Dihalocyclobutenes

An alternative route involves the reaction of sodium salts of metal carbonyl anions (e.g., Na2Fe(CO)4) with 3,4-dihalocyclobutenes.

- Mechanism : The nucleophilic metal carbonyl anion attacks the dihalocyclobutene, facilitating halogen displacement and formation of the cyclobutadiene-iron complex.

- Advantages : This method can provide better yields and allows access to related complexes with other metals such as ruthenium and molybdenum.

Pyrolysis and Photochemical Methods for Cyclobutadiene Generation

Direct generation of free cyclobutadiene is highly challenging due to its instability. Some methods involve pyrolysis or photolysis of precursors to transiently produce cyclobutadiene, which can then be trapped by iron carbonyl species.

- Pyrolysis of Precursors : Pyrolysis of suitable precursors such as α-pyrone or cyclobutadiene derivatives at controlled temperatures can produce cyclobutadiene intermediates that coordinate to iron carbonyls.

- Photochemical Routes : Photolysis of α-pyrone in the presence of Fe(CO)5 can yield cyclobutadieneiron tricarbonyl, although yields are often low and side products form.

Metal-Free Cyclobutadiene Reagents and Oxidative Release

Recent advances have introduced metal-free cyclobutadiene reagents, such as diethyldiazabicyclohexene dicarboxylate, which upon hydrolysis and oxidation release cyclobutadiene that can undergo [4+2] cycloadditions.

- Process : Treatment with potassium hydroxide followed by oxidation with diacetoxyiodobenzene liberates cyclobutadiene under mild conditions without requiring toxic metal carbonyls.

- Significance : This method avoids the use of toxic iron carbonyl precursors and heavy metal oxidants traditionally used to release cyclobutadiene from iron complexes.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Halogen elimination from dihalocyclobutenes | Vicinal dihalocyclobutenes + Fe2(CO)9 or Fe(CO)5 | Moderate heating, inert atmosphere | Moderate (~30-60%) | Established, direct complex formation | Photolabile products, toxic reagents |

| Metal carbonyl anion reaction | Na2Fe(CO)4 + dihalocyclobutene | Mild conditions, inert atmosphere | Moderate to good | Access to related metal complexes | Requires preparation of metal carbonyl anions |

| Pyrolysis/photolysis of precursors | α-Pyrone or cyclobutadiene derivatives + Fe(CO)5 | High temperature or UV light | Low to moderate | Direct generation of cyclobutadiene species | Low yields, side products, instability |

| Metal-free cyclobutadiene reagent | Diethyldiazabicyclohexene dicarboxylate | KOH hydrolysis + PhI(OAc)2 oxidation | Good (35-96%) | Avoids toxic metals, mild conditions | Newer method, less explored for iron complexes |

Detailed Mechanistic Insights and Reaction Conditions

Halogen Elimination Mechanism

Metal Carbonyl Anion Nucleophilic Attack

- The sodium salt of the metal carbonyl anion attacks the electrophilic carbons of the dihalocyclobutene.

- Halide displacement occurs, followed by coordination of the cyclobutadiene ring to the metal center.

- This method allows tuning by changing the metal center (Fe, Ru, Mo), influencing complex properties.

Metal-Free Cyclobutadiene Generation and Trapping

- Diazabicyclohexene derivatives undergo hydrolysis to form intermediates.

- Oxidation with hypervalent iodine reagents (e.g., diacetoxyiodobenzene) induces double decarboxylation and nitrogen extrusion.

- The transient cyclobutadiene is trapped by electron-poor dienophiles in [4+2] cycloadditions, demonstrating synthetic utility without metal carbonyls.

Research Findings and Practical Considerations

- The classical iron carbonyl methods require handling toxic and volatile reagents such as Fe(CO)5 and Fe2(CO)9, which are also sensitive to moisture and air.

- Photolabile nature of the products necessitates low-light or dark conditions during synthesis and storage.

- Metal-free cyclobutadiene precursors offer a scalable, safer alternative for generating cyclobutadiene under mild conditions, expanding the synthetic toolbox.

- The choice of method depends on the desired application, scale, and available facilities.

Chemical Reactions Analysis

Oxidative Decomplexation

The compound releases cyclobutadiene under oxidative conditions, enabling its use as a precursor for reactive intermediates:

-

Mechanism : Oxidants like ceric ammonium nitrate cleave the Fe–C₄H₄ bond, liberating cyclobutadiene.

-

Applications : The released cyclobutadiene undergoes cycloaddition reactions with dienophiles (e.g., quinones) .

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Oxidative decomplexation | Ceric ammonium nitrate | Free cyclobutadiene |

Electrophilic Aromatic Substitution (EAS)

Despite cyclobutadiene’s antiaromatic nature, the iron complex stabilizes it, enabling EAS-like reactivity:

-

Friedel-Crafts acylation : Acetyl chloride and AlCl₃ yield acylated derivatives .

-

Vilsmeier-Haack reaction : N-methylformanilide and phosphoryl chloride produce formyl derivatives .

-

Mannich reaction : Amines and ketones/aldehydes yield amine derivatives .

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Friedel-Crafts acylation | CH₃COCl, AlCl₃ | Acylated derivative | |

| Vilsmeier-Haack | N-methylformanilide, POCl₃ | Formylated derivative |

Nucleophilic Addition

While less emphasized in the literature, related organoiron complexes exhibit reactivity toward nucleophiles. For example:

-

Hydride abstraction : Triphenylmethyl hexafluorophosphate generates carbocations stabilized by Fe(CO)₃ .

-

Alkene coordination : Fe(CO)₃ fragments coordinate with alkenes, enabling regiocontrolled additions .

Reaction Mechanisms and Stability Factors

-

π-Backbonding : CO ligands engage in synergic bonding with the Fe center, stabilizing the complex via electron donation to the metal’s d-orbitals .

-

Steric and electronic effects : Ligand substitution (e.g., CO vs. other ligands) modulates electron density on iron, influencing reactivity.

-

Piano stool structure : The η⁴-C₄H₄ ligand occupies two coordination sites, leaving Fe in a 16-electron configuration prone to ligand substitution .

Comparative Analysis of Related Compounds

Scientific Research Applications

Applications in Catalysis

- Catalytic Reactions : Organometallic complexes like carbon monoxide; cyclobutadiene; iron; hydrate are often used as catalysts in various organic transformations. The iron center can facilitate reactions such as hydrogenation, carbonylation, and alkene metathesis. For instance, studies have demonstrated that iron complexes can activate C-H bonds, leading to functionalization of hydrocarbons .

- Synthesis of Natural Products : The ability to stabilize carbocations makes this compound valuable in synthetic organic chemistry. It has been utilized in the stereocontrolled synthesis of complex natural products by directing regio- and stereochemistry during nucleophilic additions .

Biomedical Applications

- Carbon Monoxide-Releasing Molecules : The compound's ability to release carbon monoxide in a controlled manner positions it as a potential therapeutic agent. Carbon monoxide has demonstrated vasodilatory and anti-inflammatory effects in various biological models . For example, iron-based carbonyls have been shown to promote vasorelaxation in isolated tissues and inhibit inflammatory responses in macrophages .

- Pharmacological Insights : Research indicates that the pharmacological actions of carbon monoxide-releasing molecules are influenced by the substituents on the ligands attached to iron. Variations in ligand structure can significantly affect both the rate of CO release and cytotoxicity, suggesting that careful design of these complexes can enhance their therapeutic efficacy .

Case Study 1: Synthesis of Cyclohexadienyl Cations

A notable application involves the synthesis of cyclohexadienyl cations using iron-stabilized complexes derived from cyclobutadiene. These cations serve as intermediates for further transformations into substituted dienes, which are precursors for various natural products. The regioselectivity and stereoselectivity achieved through this method highlight its utility in asymmetric synthesis .

Case Study 2: Pharmacological Effects of CO-RMs

In a study focusing on carbon monoxide-releasing molecules containing iron tricarbonyl complexes, researchers investigated their effects on macrophage inflammation. The results indicated that specific modifications to the ligand structure could enhance therapeutic outcomes by reducing cytotoxicity while maintaining effective CO release rates . This underscores the importance of ligand design in optimizing drug properties.

Data Table: Summary of Key Properties and Applications

| Property/Feature | Description |

|---|---|

| Chemical Formula | C7H6FeO4 |

| Iron Coordination | Stabilizes reactive intermediates |

| Ligands Present | Carbon monoxide, cyclobutadiene |

| Main Applications | Catalysis, pharmacology |

| Notable Effects | Vasodilation, anti-inflammatory |

| Synthetic Utility | Asymmetric synthesis of natural products |

Mechanism of Action

The mechanism by which cyclobutadieneiron tricarbonyl exerts its effects involves the interaction of the iron atom with the cyclobutadiene ring and carbon monoxide ligands. The compound displays aromaticity, which is evidenced by its reactions that can be classified as electrophilic aromatic substitution . The iron atom in the complex facilitates various chemical transformations by stabilizing the cyclobutadiene ring and enabling its reactivity.

Comparison with Similar Compounds

Carbon Monoxide (CO)

Carbon monoxide is a toxic, colorless gas with a triple bond (C≡O) and a molecular weight of 28.01 g/mol. It is produced via incomplete combustion of carbon-containing fuels and exhibits unique reactivity as a ligand in organometallic complexes (e.g., Fe(CO)₅) . Industrially, CO serves as a reducing agent in metallurgy (e.g., Mond process for nickel purification) and in Fischer-Tropsch synthesis for hydrocarbon production . Its toxicity arises from its high affinity for hemoglobin (300× greater than O₂), forming carboxyhemoglobin and inducing hypoxia .

Cyclobutadiene (C₄H₄)

Cyclobutadiene is a square-planar, antiaromatic hydrocarbon with a 4π-electron system, making it highly unstable compared to aromatic analogs like benzene (6π-electrons) . Its electronic structure features degenerate molecular orbitals (Fig. S25 in ), contributing to its reactivity and dimerization tendency. Artificial cyclobutadiene structures synthesized on surfaces exhibit distinct orbital maps (Figs. S20–S24) .

Iron (Fe)

Iron forms diverse coordination complexes, notably carbonyls (e.g., Fe(CO)₅) used in catalysis and materials science. It is central to biological systems, such as cytochrome P-450 enzymes, where Fe²⁺ binds CO in a manner analogous to heme proteins like chloroperoxidase . Iron’s redox versatility enables its use in industrial catalysts (e.g., Fischer-Tropsch) and environmental processes .

Hydrate

Hydrates involve water molecules incorporated into a compound’s crystal lattice. CO’s low solubility in water (0.0026 g/100 mL at 20°C) contrasts with more polar gases like CO₂ .

Comparison with Similar Compounds

Carbon Monoxide vs. Carbon Dioxide (CO₂)

Key Differences :

Cyclobutadiene vs. Benzene and Cyclooctatetraene (COT)

Key Insights :

Iron Carbonyls vs. Nickel and Cobalt Carbonyls

Key Insights :

Hydrates vs. Anhydrous Metal Complexes

Key Insights :

- Hydrates improve solubility for synthesis (e.g., RGO-SSFC nanocomposites in ), while anhydrous forms are preferred in moisture-sensitive reactions .

Research Findings and Contradictions

- CO in Catalysis : Pt catalysts exhibit CO inhibition at low temperatures due to strong CO adsorption, whereas Fe-based catalysts tolerate CO better in Fischer-Tropsch processes .

- Cyclobutadiene Stability : Surface-stabilized cyclobutadiene () challenges traditional antiaromatic instability theories, suggesting environmental modulation of reactivity .

- Iron Enzymes : Chloroperoxidase’s CO complex mirrors cytochrome P-450’s spectral properties but differs in substrate specificity .

Biological Activity

The compound "Carbon monoxide; cyclobutadiene; iron; hydrate" represents a unique coordination complex that integrates carbon monoxide (CO), cyclobutadiene, and iron. Understanding its biological activity is crucial due to the roles each component plays in various biochemical processes. Carbon monoxide, while often recognized for its toxicity, also functions as a signaling molecule with significant biological implications. Cyclobutadiene, a less common ligand, contributes to the stability and reactivity of metal complexes. This article will explore the biological activities associated with this compound, emphasizing its mechanisms, effects on cellular processes, and potential therapeutic applications.

Carbon Monoxide: A Dual Role

Carbon monoxide is produced endogenously during heme degradation by the enzyme heme oxygenase. It has been shown to possess various bioactive properties including:

- Vasodilation : CO mimics nitric oxide (NO) in inducing vasodilation, which can be beneficial in cardiovascular health.

- Anti-inflammatory Effects : CO has been observed to inhibit pro-inflammatory mediators such as interleukin-8, thereby reducing inflammation in various tissues .

- Cellular Protection : CO can enhance cell viability by modulating oxidative stress responses and promoting the expression of protective proteins like heme oxygenase-1 (HO-1) .

Cyclobutadiene and Iron Coordination

Cyclobutadiene acts as a ligand that stabilizes metal centers like iron through π-backbonding interactions. The unique electronic structure of cyclobutadiene allows it to participate in various chemical reactions while influencing the biological activity of the iron center. The iron in this complex can facilitate electron transfer processes that are essential for various enzymatic reactions.

Iron Homeostasis

Research indicates that CO can significantly alter iron metabolism within cells. For instance:

- Decreased Iron Uptake : Exposure to CO has been shown to decrease non-heme iron concentrations in lung cells by inhibiting iron uptake mechanisms .

- Increased Iron Release : Simultaneously, CO promotes the release of stored iron from ferritin, which may help mitigate oxidative stress .

Signaling Pathways

CO interacts with several signaling pathways:

- Nitric Oxide Interaction : CO can stimulate the release of NO from proteins, leading to synergistic effects on vascular relaxation and cellular signaling .

- Reactive Oxygen Species Modulation : CO influences the production of reactive oxygen species (ROS), which play a crucial role in cell signaling and apoptosis .

Cardiovascular Applications

A study demonstrated that carbon monoxide-releasing molecules (CORMs) can induce vasorelaxation in isolated rat aortic rings, showcasing their potential for treating cardiovascular diseases . The pharmacological actions were linked to controlled CO release, which mimicked natural physiological responses.

Neuroprotective Effects

In neurobiology, CO has been shown to exert protective effects against neuronal damage induced by oxidative stress. By modulating HO-1 expression, CO enhances cellular resilience against apoptosis in neuronal cells .

Data Table: Biological Activities of Carbon Monoxide

Q & A

Q. What experimental methodologies are effective for synthesizing and stabilizing cyclobutadiene in laboratory settings?

Cyclobutadiene’s extreme instability requires cryochemical techniques and organometallic stabilization. A foundational approach involves decomposing cyclobutadiene–iron tricarbonyl complexes (e.g., via Ce⁴⁺ oxidation) to liberate free cyclobutadiene, followed by cryoquenching at low temperatures (<77 K) to prolong its stability for spectroscopic analysis . Mass spectrometry and trapping reagents (e.g., alkynes) are critical for confirming intermediate formation and reaction pathways .

Q. How can researchers design experiments to quantify carbon monoxide’s binding affinity to transition metals like iron?

Use calorimetric titration or gas-phase ion clustering studies to measure enthalpy changes (ΔrH°) during CO coordination. For example, the reaction Fe(CO)ₓ → Fe(CO)ₓ₋₁ + CO reveals bond dissociation energies (BDEs), with NIST data showing BDEs for Fe–CO ranging from 152 to 174 kJ/mol depending on oxidation state . Infrared (IR) spectroscopy tracks CO ligand substitution kinetics in real time .

Q. What analytical techniques validate the hydration state of iron(II) phosphate hydrates?

Thermogravimetric analysis (TGA) quantifies water loss upon heating, while X-ray diffraction (XRD) confirms crystalline hydrate structures (e.g., Fe₃(PO₄)₂·8H₂O). For example, mass loss at 110–150°C corresponds to loosely bound water, while higher temperatures (200–300°C) indicate structural water removal .

Advanced Research Questions

Q. How do antiaromaticity and Jahn-Teller distortions influence cyclobutadiene’s reactivity and stability?

Cyclobutadiene’s square geometry creates degenerate π-electrons, leading to a pseudo-Jahn-Teller distortion that elongates bonds into a rectangular configuration, reducing antiaromatic destabilization. Computational studies (CASSCF/DFT) show a closed-shell singlet ground state with alternating single/double bonds, explaining its dimerization tendency . Trapping experiments with dienophiles (e.g., maleic anhydride) under inert atmospheres prevent side reactions, enabling isolation of Diels-Alder adducts .

Q. What mechanistic insights explain contradictions in carbon monoxide’s role as a catalyst poison versus promoter in iron-mediated reactions?

CO’s dual behavior arises from its electronic effects: Strong σ-donation stabilizes low-valent iron centers (promoting catalytic cycles), while excessive CO coverage blocks active sites (poisoning). Kinetic studies using in situ IR spectroscopy reveal optimal CO partial pressures (e.g., 0.1–1 atm for Fischer-Tropsch synthesis). Contrasting data from gas-phase vs. solution-phase experiments highlight solvent effects on CO binding kinetics .

Q. How can researchers resolve discrepancies in cyclobutadiene’s ionization energetics across mass spectrometric studies?

Ionization efficiency curves from guided ion beam CID (collision-induced dissociation) show cyclobutadiene’s ionization potential (IP) at ~8.3 eV, but discrepancies arise due to competing fragmentation pathways. Calibration against reference compounds (e.g., benzene) and cryogenic trapping reduce artifacts. Recent data suggest IP = 8.1 ± 0.2 eV, aligning with DFT predictions .

Methodological Challenges and Data Contradictions

Q. Why do some studies report cyclobutadiene dimerization, while others observe stabilization at low temperatures?

Dimerization dominates above 50 K due to thermal activation, while cryoquenching (<30 K) in argon matrices suppresses this. Conflicting reports often stem from incomplete trapping or residual iron carbonyl impurities, which catalyze side reactions. High-purity cyclobutadiene generated via RF discharge of dichlorocyclobutene shows prolonged stability in matrices .

Q. How do hydration states affect iron oxide’s catalytic activity in CO oxidation?

Hydrated Fe₂O₃·nH₂O exhibits lower activity due to water blocking active sites, while anhydrous Fe₂O₃ facilitates CO adsorption. TPR (temperature-programmed reduction) profiles show hydrated samples require higher reduction temperatures (ΔT = 50–100°C), correlating with weaker CO binding .

Critical Research Gaps

- CO Antidote Mechanisms : While engineered neuroglobin variants show promise in murine models, human trials require optimizing pharmacokinetics to prevent immunogenicity .

- Cyclobutadiene’s Electronic Structure : Advanced XAS (X-ray absorption spectroscopy) under cryogenic conditions could resolve bond-length alternation controversies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.